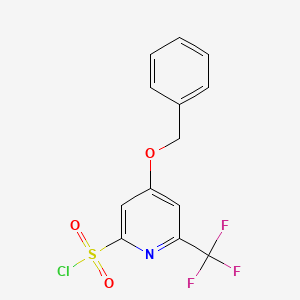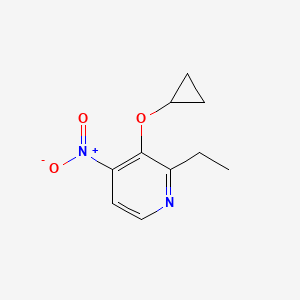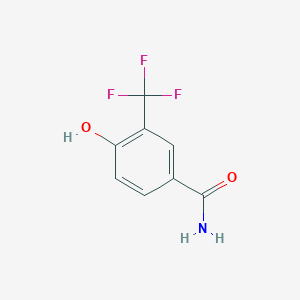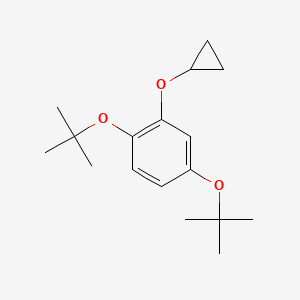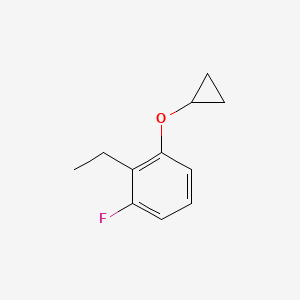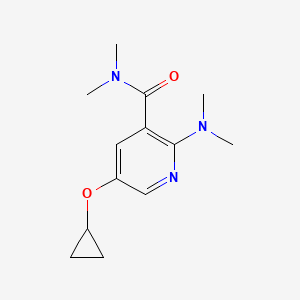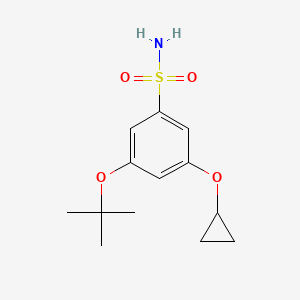
2-Tert-butyl-3-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-(methylamino)phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a tert-butyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-tert-butylphenol is then subjected to a substitution reaction with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-Tert-butyl-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-3-(methylamino)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl and methylamino groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butylphenol: Lacks the methylamino group, resulting in different chemical and biological properties.
3-Methylaminophenol: Lacks the tert-butyl group, affecting its lipophilicity and reactivity.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, leading to increased steric hindrance and different reactivity.
Uniqueness
2-Tert-butyl-3-(methylamino)phenol is unique due to the presence of both the tert-butyl and methylamino groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-tert-butyl-3-(methylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3 |
Clé InChI |
CBKXMEIYFJHUDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC=C1O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
